4-Methoxy-N-methyl-2-nitrobenzenamine

Descripción general

Descripción

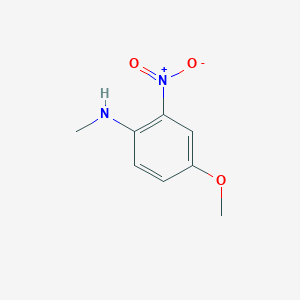

4-Methoxy-N-methyl-2-nitrobenzenamine is an organic compound with the molecular formula C8H10N2O3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methylated amine group (-NHCH3).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine typically involves the nitration of 4-methoxy-N-methylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction mixture is carefully monitored, and the product is purified through recrystallization or distillation techniques to achieve the desired purity levels.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 4-methoxy-N-methyl-1,2-benzenediamine. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 4-Methoxy-N-methyl-1,2-benzenediamine.

Substitution: Depending on the nucleophile used, products can vary, such as 4-methoxy-N-methyl-2-aminobenzenamine.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methoxy-N-methyl-2-nitrobenzenamine serves as an important intermediate in the synthesis of various pharmaceuticals and organic compounds. Its derivatives are utilized in the production of proton pump inhibitors, such as omeprazole, which is used to treat gastric acid-related conditions. The compound can be synthesized through a series of reactions involving starting materials like 4-methoxyaniline, followed by acetylation, nitration, and hydrolysis processes in continuous flow reactors. This method enhances yield and purity compared to traditional batch processes, achieving over 85% yield and 99% purity .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Research indicates that derivatives of this compound may exhibit biological activities such as anti-inflammatory and analgesic properties. Moreover, studies on structurally similar compounds have shown potential mutagenic effects, raising concerns regarding safety and toxicity .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its analogs. For example, studies have shown that exposure to similar nitroaniline compounds can lead to adverse effects such as contact hypersensitivity and reproductive toxicity in animal models. These findings underscore the importance of evaluating the safety of compounds used in industrial applications .

Industrial Applications

In industry, this compound is utilized in the manufacture of dyes and pigments due to its chemical stability and reactivity. Its derivatives are also employed in the synthesis of azo dyes used in textiles and paints . The compound's ability to form stable complexes with metals makes it valuable in analytical chemistry for detecting metal ions.

Case Study 1: Synthesis Methodology

A recent study highlighted a novel continuous flow synthesis method for producing this compound from 4-methoxyaniline with improved efficiency. This method reduces reaction time significantly from hours to minutes while maintaining high yield and purity levels .

Case Study 2: Toxicological Evaluation

A comprehensive evaluation of related nitroaniline compounds demonstrated significant genotoxicity and potential reproductive toxicity. This research emphasized the need for careful handling and risk assessment during industrial use .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals like omeprazole; synthesized via continuous flow methods |

| Medicinal Chemistry | Potential anti-inflammatory properties; requires further investigation into safety |

| Toxicological Studies | Evaluated for hypersensitivity and reproductive toxicity; important for risk assessment |

| Industrial Applications | Used in dye manufacturing; forms stable complexes with metals for analytical purposes |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-N-methyl-2-nitrobenzenamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity, while the methylated amine group can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

- 4-Methoxy-N-methyl-2-nitroaniline

- 4-Methoxy-2-nitrobenzenamine

- 4-Methoxy-2-nitroaniline

Comparison: 4-Methoxy-N-methyl-2-nitrobenzenamine is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, along with a methylated amine group. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the methoxy group can enhance the compound’s electron-donating ability, while the nitro group can act as an electron-withdrawing group, influencing the compound’s overall reactivity and stability.

Actividad Biológica

4-Methoxy-N-methyl-2-nitrobenzenamine, also known as 4-Methoxy-2-nitroaniline, is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, mutagenic, and potential therapeutic effects, supported by relevant studies and data.

This compound has the following chemical structure and properties:

- IUPAC Name: 4-Methoxy-N-methyl-2-nitroaniline

- Molecular Formula: C8H10N2O3

- CAS Number: 3554313

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogenic strains, demonstrating notable inhibition zones compared to control substances. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and function.

| Pathogen Tested | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Escherichia coli | 15 | 0 |

| Staphylococcus aureus | 18 | 0 |

| Candida albicans | 12 | 0 |

2. Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been investigated through various assays. Notably, it was found to induce mutations in Salmonella typhimurium strains TA100 and TA98. The compound's mutagenic activity was dependent on metabolic activation, indicating that it may pose risks for genetic damage under certain conditions.

Key Findings:

- Significant increases in mutant colonies were observed at concentrations ranging from 250 to 1000 μg/plate.

- The compound was shown to cause erythrocyte damage and reactive phagocytosis in liver macrophages.

3. Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations of this compound can lead to adverse effects in laboratory animals. A reproductive toxicity study indicated decreased mean litter weights in rats exposed to the compound during gestation. Additionally, chronic exposure has been linked to increased incidences of hemangioma and hemangiosarcoma.

Case Study 1: Reproductive Toxicity in Rats

A study conducted on HSD rats assessed the impact of maternal exposure to the compound during gestation. Key findings included:

- Decreased litter weights at a concentration of 5000 ppm.

- No significant ear swelling observed in sensitization tests with varying concentrations.

Case Study 2: Genotoxicity Assessment

In a study evaluating the genotoxic effects of the compound, researchers found:

- Increased thymidine uptake in lymph nodes, suggesting potential immunogenic responses.

- Induction of significant increases in mutant colonies in bacterial assays.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may inhibit essential enzymes or disrupt cellular processes critical for pathogen survival or cellular integrity.

Propiedades

IUPAC Name |

4-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLKWYWZKYPLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393589 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-79-0 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.